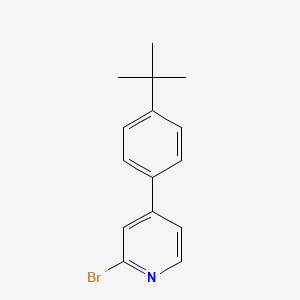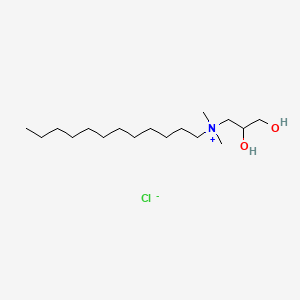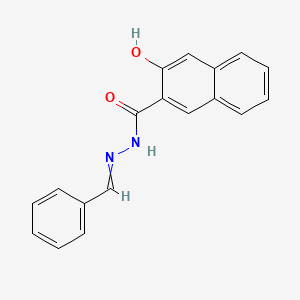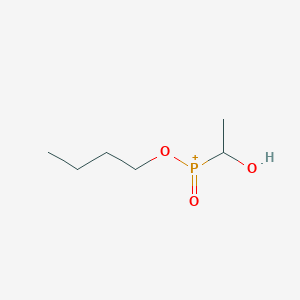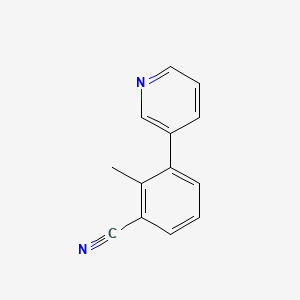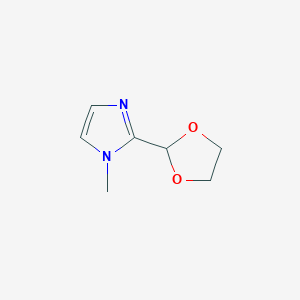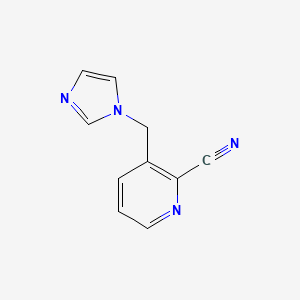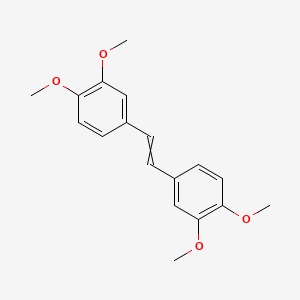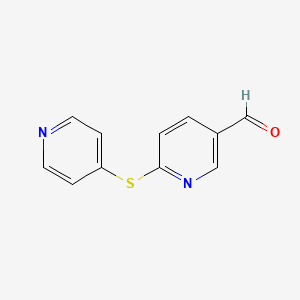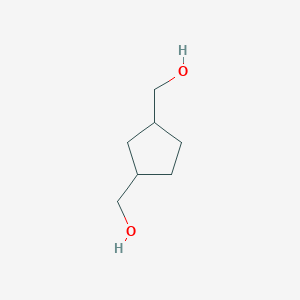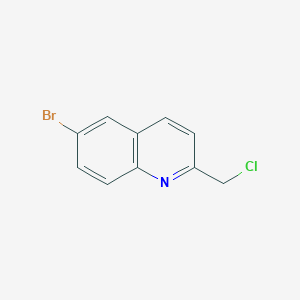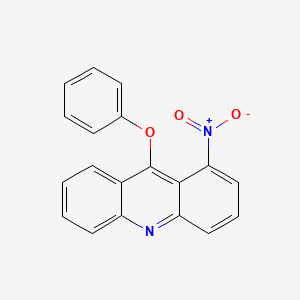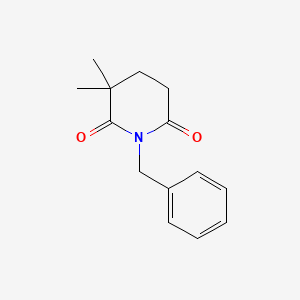
3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol It is a derivative of piperidine-2,6-dione, characterized by the presence of a benzyl group and two methyl groups at the 3-position of the piperidine ring
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione involves several steps. One common method includes the reaction of 3,3-dimethylpiperidine-2,6-dione with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione can be compared with other similar compounds, such as:
1-Benzyl-3,3-dimethylpiperidine-2,4-dione: This compound differs by the position of the carbonyl group, which can lead to different chemical reactivity and biological activity.
3,3-Dimethylpiperidine-2,6-dione: Lacks the benzyl group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
1-benzyl-3,3-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H17NO2/c1-14(2)9-8-12(16)15(13(14)17)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI-Schlüssel |
CDGJPYJBPLGKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)N(C1=O)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,4-Dichloro-phenyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B8643145.png)
